molecular formula C16H17N3 B11764299 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11764299
M. Wt: 251.33 g/mol
InChI Key: OLLSJOABQGIRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a synthetic organic compound featuring a benzimidazole core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecule consists of a 5-methyl-1H-benzimidazole group, which is a privileged heterocyclic pharmacophore, linked via a two-carbon chain to a meta-substituted aniline ring. This specific architecture is designed for research and development applications. Benzimidazole derivatives are extensively investigated for their diverse biological activities, primarily due to their structural resemblance to naturally occurring nucleotides like purines, allowing them to interact effectively with various biopolymers in living systems . This compound serves as a key intermediate for researchers exploring new chemotherapeutic agents. Its potential research applications are rooted in the well-documented properties of the benzimidazole class, which includes marked antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Methicillin-Resistant Staphylococcus aureus (MRSA), as well as antifungal activity against strains like Candida albicans . Some recently developed benzimidazole derivatives have demonstrated potent minimum inhibitory concentration (MIC) values of <1 µg/mL against these pathogens . Furthermore, the benzimidazole scaffold is a recognized template in anticancer research, with derivatives showing promising growth inhibitory activity against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . The aniline moiety present in the structure provides a handle for further chemical modification, enabling researchers to synthesize more complex molecules or conjugate the compound to other functional groups for structure-activity relationship (SAR) studies. Warning: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19)

InChI Key

OLLSJOABQGIRFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Reaction with Formaldehyde and Aniline

Mechanism:

  • Benzimidazole Formation: Synthesize 5-methyl-1H-benzo[d]imidazole using o-phenylenediamine and a methyl-substituted acid.

  • Mannich Reaction: React the benzimidazole with formaldehyde and aniline to form a β-aminoethyl bridge.

Example Conditions:

ReagentRoleTemperatureTimeYield
FormaldehydeAldehyde component80–100°C4–6 hr60–75%
AnilineAmine component
Acid catalystFacilitates condensation

Advantages:

  • Simplicity: Minimal steps compared to coupling reactions.

  • Cost-Effectiveness: Uses inexpensive reagents like formaldehyde.

Limitations:

  • Steric Hindrance: Bulkiness of the aniline group may reduce reactivity.

  • Byproduct Formation: Competing imine or polycondensation reactions.

Stobbe Condensation for Ethyl-Aniline Integration

The Stobbe condensation forms benzimidazoles via cycloaddition of o-phenylenediamine with cyanoesters. This method could integrate the ethyl-aniline moiety into the benzimidazole core.

Design of a Cyanoester Precursor

Step 1: Synthesize a cyanoester with an ethyl-aniline substituent (e.g., NC-CH2-COO-R , where R contains the ethyl-aniline group).
Step 2: Condense with o-phenylenediamine under basic conditions to form the benzimidazole ring.

Example Conditions:

ReagentRoleTemperatureTimeYield
CyanoesterEthyl-aniline precursor50–60°C12 hr50–65%
Base (e.g., KOH)Deprotonates intermediates

Critical Factors:

  • Cyanoester Stability: Sensitive to hydrolysis; requires anhydrous conditions.

  • Stereochemistry: Control of substituent orientation on the benzimidazole ring.

Coupling Reactions for Post-Synthetic Functionalization

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable post-synthetic modification of benzimidazoles.

ReagentRoleTemperatureTimeYield
Pd catalystFacilitates cross-coupling80–100°C6–12 hr40–60%
Boronic acid esterEthyl-aniline precursor
Base (e.g., K2CO3)Enhances reactivity

Advantages:

  • Precision: High regioselectivity for the ethyl-aniline bridge.

  • Flexibility: Compatible with diverse aryl/heteroaryl groups.

Drawbacks:

  • Cost: Expensive catalysts (e.g., Pd(PPh3)4).

  • Complexity: Multi-step synthesis of boronic acid esters.

Comparative Analysis of Methods

MethodKey StrengthsKey LimitationsYield Range
Mannich ReactionLow cost, fewer stepsSteric hindrance, byproducts60–75%
Stobbe CondensationDirect integration of ethyl-anilineCyanoester instability50–65%
Suzuki CouplingHigh regioselectivityExpensive catalysts40–60%

Chemical Reactions Analysis

Types of Reactions

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical differences between 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline and related compounds:

Compound Name & CAS Substituents/Linkers Molecular Weight Key Spectral Features (IR/NMR) Biological Activity (if reported) Reference
This compound (886495-91-6) Ethyl linker, 5-methyl benzimidazole Calculated: ~265.3 NH stretch: ~3315–3411 cm⁻¹; Aliphatic CH₂: δ 2.9–3.3 ppm (1H NMR) Not explicitly reported (similar compounds show cytotoxicity) N/A
4-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline (6b) Direct 4-aniline linkage, 5-methyl benzimidazole 218.2 (ESI-MS: [M+H]+ = 246.083) NH₂: δ 4.043 ppm (1H NMR); C=N: 1612 cm⁻¹ (IR) Antiviral (BVDV entry/replication inhibition)
2-(1H-Benzo[d]imidazol-2-yl)aniline (10i) Direct 2-aniline linkage 209.25 NH₂: δ 6.1–6.9 ppm (aromatic, 1H NMR); C=N: 1612 cm⁻¹ (IR) Antimicrobial activity
4-(5-Bromo-1H-benzo[d]imidazol-2-yl)aniline (519042-70-7) Bromo substituent, direct 4-aniline linkage 288.14 C-Br: ~744 cm⁻¹ (IR); NH₂: δ ~6.7–7.5 ppm (1H NMR) Not reported (halogen may enhance reactivity)
3-(1-Butyl-1H-imidazol-2-yl)aniline (1179785-95-5) Butyl-imidazole core (smaller heterocycle) 215.3 Aliphatic CH₂: δ 2.5–3.4 ppm (1H NMR); C=N: ~1639 cm⁻¹ (IR) Not reported (imidazoles often target enzymes)
4,4’-Sulfonylbis(N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline) (9) Dimeric sulfonyl-linked structure 535.77 (ESI-MS) NH: δ 12.33–12.53 ppm (1H NMR); SO₂: ~1130 cm⁻¹ (IR) Potent cytotoxicity (MTT assay, IC₅₀ < 10 µM)

Key Observations

Linker Effects: The ethyl chain in the target compound introduces conformational flexibility compared to direct benzimidazole-aniline linkages (e.g., 6b or 10i).

Substituent Impact: Methyl vs. Bromo: The 5-methyl group in the target compound likely enhances lipophilicity, whereas bromo-substituted analogs (e.g., 519042-70-7) may exhibit stronger electrophilic properties for covalent binding . Benzimidazole vs.

Biological Activity :

  • Dimeric benzimidazoles (e.g., compound 9 in ) show enhanced cytotoxicity, likely due to multivalent interactions .
  • Direct-linked analogs (e.g., 6b) demonstrate antiviral activity, suggesting the benzimidazole core is critical for targeting viral enzymes .

Biological Activity

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a benzimidazole moiety, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C16H17N3
  • Molecular Weight : 251.33 g/mol
  • IUPAC Name : 3-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]aniline
  • Canonical SMILES : CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N

Biological Activities

Research indicates that compounds containing benzimidazole derivatives, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that benzimidazole derivatives can possess antibacterial and antifungal properties. For instance, similar compounds have demonstrated moderate to good antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • The structural features of this compound suggest potential anticancer activity. Compounds with similar benzimidazole structures have been reported to inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth .
  • Enzyme Inhibition :
    • The interaction of this compound with enzymes has been explored, particularly its ability to bind effectively to specific proteins or enzymes, thereby influencing their activity. This includes potential inhibition of methionyl-tRNA synthetase in Trypanosoma brucei, where structural modifications on the benzimidazole ring significantly affect enzyme inhibition potency .

The mechanism of action involves the compound's interaction with biological targets such as enzymes and receptors. The benzimidazole core is known for its ability to modulate the activity of various biological molecules, which can lead to alterations in cellular pathways and processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Research shows that substitution patterns on the benzimidazole ring play a crucial role in determining the potency of similar compounds:

CompoundSubstitution PatternIC50 (µM)Activity
Compound 1No substitution288Moderate
Compound 4C-4 substitutionIncreased potencyImproved
Compound 6 & 7C-5 substitutionSignificant improvementEnhanced activity

Case Studies

Several studies have highlighted the biological activities associated with benzimidazole derivatives:

  • Antiprotozoal Activity :
    • A study focused on novel derivatives showed promising antiprotozoal activity against Leishmania species, indicating the potential for developing treatments for parasitic infections .
  • Anticancer Studies :
    • Investigations into the anticancer properties of related compounds revealed their effectiveness in inhibiting cell growth in various cancer cell lines, suggesting that modifications to the benzimidazole structure could enhance therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and aniline derivatives. For example, details a reflux method in acetic acid with sodium acetate as a catalyst, which can be adapted by adjusting molar ratios (e.g., 1:1.1 for limiting vs. excess reagents) and reaction time (3–5 hours). Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to improve purity . Optimization may include screening catalysts (e.g., Pd/C for hydrogenation steps) or solvents (e.g., ethanol for solubility adjustments) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • FTIR : Characteristic peaks for NH (3200–3400 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and C=N (1600–1650 cm⁻¹) should be observed .
  • ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), ethyl linker protons (δ 2.5–3.5 ppm for CH₂ groups), and NH₂ (δ 4.5–5.5 ppm, broad). Integration ratios must align with expected substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₆N₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) during structural elucidation?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC or TLC. Contaminants like unreacted precursors (e.g., 5-methylbenzimidazole derivatives) may obscure signals .
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous protons. For example, coupling between ethyl CH₂ and adjacent NH₂ groups may require NOESY for spatial confirmation .
  • Step 3 : Cross-validate with computational methods (e.g., DFT-based NMR prediction) to match experimental shifts with theoretical models .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Design 1 : Synthesize analogs with modifications to the benzimidazole (e.g., chloro or methoxy substitutions) or aniline (e.g., methyl or nitro groups) moieties, as seen in related compounds .
  • Design 2 : Use in vitro assays (e.g., enzyme inhibition or cell viability) with dose-response curves (IC₅₀ calculations) to quantify activity. Include positive controls (e.g., known benzimidazole-based inhibitors) .
  • Design 3 : Apply statistical tools (e.g., ANOVA for dose-dependent effects) and molecular docking to correlate structural changes with activity trends .

Q. How can the environmental fate and ecotoxicological impacts of this compound be assessed systematically?

  • Methodological Answer :
  • Phase 1 : Determine physicochemical properties (logP, water solubility) using OECD Test Guidelines 105 (shake-flask method) .
  • Phase 2 : Conduct biodegradation studies (e.g., OECD 301F) to evaluate persistence in soil/water matrices.
  • Phase 3 : Use model organisms (e.g., Daphnia magna for aquatic toxicity) to establish LC₅₀ values, referencing protocols from long-term ecological projects .

Methodological and Analytical Questions

Q. What strategies are recommended for handling air/moisture-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Technique 1 : Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive reagents (e.g., Grignard reagents) .
  • Technique 2 : Store intermediates in anhydrous solvents (e.g., THF over molecular sieves) and monitor via Karl Fischer titration for water content .

Q. How should researchers design a comparative study to evaluate this compound against structurally similar analogs?

  • Methodological Answer :
  • Framework : Adopt a "most similar systems" design (MSSD) to compare analogs with single-variable differences (e.g., substituent position) .
  • Metrics : Include potency (e.g., IC₅₀), selectivity (e.g., ratio of target vs. off-target activity), and pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
  • Analysis 1 : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Analysis 2 : Use bootstrap resampling to estimate confidence intervals for non-normally distributed data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.